molecular formula C15H13FN2O3S B13360756 2-((4-Fluorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

2-((4-Fluorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B13360756
M. Wt: 320.3 g/mol
InChI Key: YEGONULWYXBLED-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is an organic compound that features a fluorophenyl group, an amino group, an oxoethyl group, and a methylthio nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves the reaction of 4-fluoroaniline with ethyl 2-(methylthio)nicotinate under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-Fluorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-((4-Fluorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and compounds.

    Materials Science: The unique structural features of the compound make it suitable for use in the design of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((4-Fluorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the amino and oxo groups may participate in hydrogen bonding or other interactions. The methylthio nicotinate moiety can influence the compound’s overall reactivity and stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Fluorophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorophenyl group and a methylthio nicotinate moiety allows for versatile reactivity and potential applications in various fields. This compound’s ability to undergo multiple types of chemical reactions and its potential for use in medicinal chemistry and materials science further highlight its uniqueness.

Properties

Molecular Formula

C15H13FN2O3S

Molecular Weight

320.3 g/mol

IUPAC Name

[2-(4-fluoroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C15H13FN2O3S/c1-22-14-12(3-2-8-17-14)15(20)21-9-13(19)18-11-6-4-10(16)5-7-11/h2-8H,9H2,1H3,(H,18,19)

InChI Key

YEGONULWYXBLED-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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